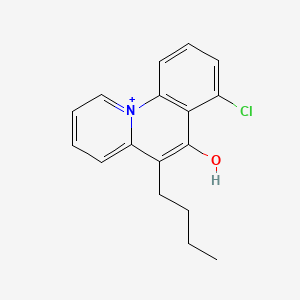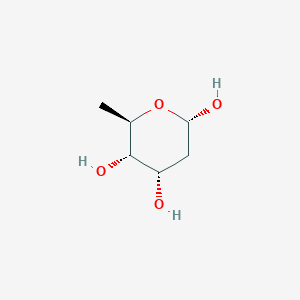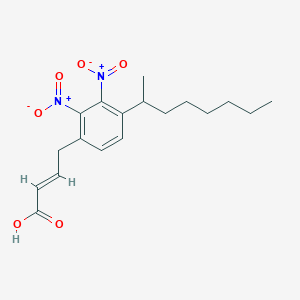
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO es un compuesto orgánico complejo con una fórmula molecular de C31H25N5O7SNa y un peso molecular de 633,60. Este compuesto es conocido por su color vibrante y se utiliza a menudo en diversas aplicaciones industriales, particularmente en la industria de los colorantes y pigmentos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la diazotación de 2-amino-8-hidroxi-6-sulfonato-1-naftilamina, seguida de acoplamiento con 3,3’-dimetil[1,1’-bifeníl]-4-il]azo]salicilato en condiciones de pH controladas . Las condiciones de reacción generalmente requieren entornos ácidos o neutros para garantizar la estabilidad de la sal de diazonio y la eficiencia de la reacción de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando vías de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales como la recristalización y la filtración para eliminar impurezas y lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO sufre diversas reacciones químicas, incluidas:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir para formar aminas y otros derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente la sustitución aromática electrofílica, debido a la presencia de anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de azo, aminas y compuestos aromáticos sustituidos, dependiendo de la vía de reacción específica y las condiciones .
Aplicaciones Científicas De Investigación
5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en química analítica para la detección y cuantificación de diversas sustancias.
Biología: Se utiliza en técnicas de tinción biológica para visualizar componentes celulares.
Medicina: Se investiga para posibles aplicaciones terapéuticas debido a sus propiedades químicas únicas.
Industria: Se utiliza ampliamente en la industria de los colorantes y pigmentos para colorear textiles, plásticos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO implica su interacción con objetivos moleculares a través de sus grupos azo y aromáticos. Estas interacciones pueden conducir a diversos efectos bioquímicos, incluida la inhibición enzimática y la interacción con componentes celulares. Las vías específicas involucradas dependen de la aplicación y el sistema biológico en cuestión .
Comparación Con Compuestos Similares
Compuestos similares
2-[(2-AMINO-5-HIDROXI-7-SULFONATO-1-NAPHTIL)AZO]-5-NITROBENZOATO DE HIDRÓGENO Y SODIO: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variaciones en las propiedades químicas y las aplicaciones.
4-AMINO-5-HIDROXI-3,6-BIS[[(4-[(2-SULFONATOXI)ETIL]SULFONIL]FENIL]AZO]NAPHTALENO-2,7-DISULFONATO TETRASÓDICO: Otro compuesto de azo con grupos funcionales y usos distintos.
Singularidad
5-[(2-AMINO-8-HIDROXI-6-SULFONATO-1-NAPHTIL)AZO]-3,3’-DIMETIL[1,1’-BIFENIL]-4-IL]AZO]SALICILATO DE HIDRÓGENO Y SODIO es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y aplicaciones distintas. Su capacidad para sufrir diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos lo convierten en un compuesto valioso en la investigación científica y la industria .
Propiedades
Número CAS |
73398-46-6 |
|---|---|
Fórmula molecular |
C31H24N5NaO7S |
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
Clave InChI |
HOSOEQZHDFVBNO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


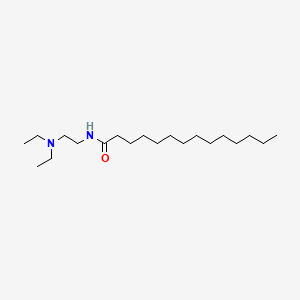

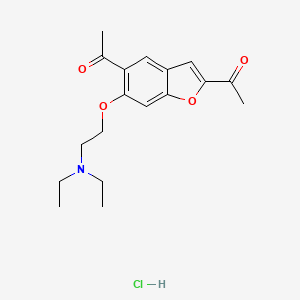
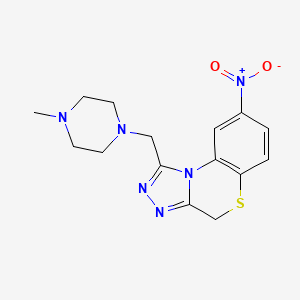
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)

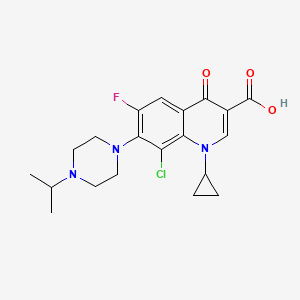

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)


